

MI 2 MALT1 inhibitor stability and storage conditions

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Compound of Interest		
Compound Name:	MI 2 MALT1 inhibitor	
Cat. No.:	B609022	Get Quote

MI-2 MALT1 Inhibitor: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the MI-2 MALT1 inhibitor. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the MI-2 MALT1 inhibitor?

A1: For optimal stability, the MI-2 MALT1 inhibitor should be stored under specific conditions depending on whether it is in solid form or dissolved in a solvent. As a powder, long-term storage at -20°C is recommended, which can ensure stability for up to three years.[1] For shorter periods, storage at +4°C is acceptable for up to two years.[1] When in solvent, it is best to store stock solutions at -80°C, where they can be stable for up to two years.[2]

Q2: How should I dissolve the MI-2 MALT1 inhibitor?

A2: MI-2 is soluble in several organic solvents. It is readily soluble in DMSO, with concentrations reaching up to 100 mM.[3][4] It is also soluble in ethanol to concentrations of 20-50 mM.[3][4] For in vivo studies, a common formulation involves a mixture of solvents, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][5] It is recommended to prepare working solutions fresh for each experiment.



Q3: What is the known stability of MI-2 in solution?

A3: Stock solutions of MI-2 in DMSO can be stored at -80°C for up to two years. For shorter-term storage, solutions can be kept at -20°C for up to one year.[6] It is advisable to minimize freeze-thaw cycles to maintain the integrity of the compound. For cell-based assays, it is best practice to prepare fresh dilutions from the stock solution for each experiment.

Q4: Are there any known off-target effects of the MI-2 inhibitor?

A4: Yes, recent research has shown that MI-2 can induce ferroptosis by directly targeting GPX4, independent of its MALT1 inhibitory activity.[7] This is an important consideration when interpreting experimental results, as some observed cellular effects may be due to this off-target activity rather than MALT1 inhibition. It has been noted that MI-2 is a low-potency, irreversible MALT1 inhibitor and may not be highly selective.[7]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Precipitation of the compound in cell culture media.	The final concentration of the organic solvent (e.g., DMSO) is too high.	Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) to maintain solubility and minimize solvent-induced toxicity.
The compound has limited solubility in aqueous solutions.	Prepare a high-concentration stock solution in a suitable organic solvent like DMSO and then dilute it serially in your culture medium to the desired final concentration.	
Inconsistent or unexpected experimental results.	Degradation of the compound due to improper storage.	Verify that the compound has been stored according to the recommended conditions (see storage table below). If in doubt, use a fresh vial of the inhibitor.
Off-target effects of the inhibitor.	Be aware of the known off- target effects of MI-2, such as the induction of ferroptosis via GPX4 inhibition.[7] Consider using a more potent and selective MALT1 inhibitor as a control if MALT1-specific effects are being investigated.	
Multiple freeze-thaw cycles of the stock solution.	Aliquot the stock solution into smaller, single-use volumes upon initial preparation to avoid repeated freeze-thaw cycles.	_
Low potency or lack of activity in assays.	The reported IC50 value for MI-2 against MALT1 is 5.84	Ensure that the concentrations used in your experiments are



	μM.[3][6]	appropriate to observe the desired inhibitory effect. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line or assay.
Incorrect handling or reconstitution of the compound.	Double-check the calculations for preparing your stock and working solutions. Ensure the compound is fully dissolved before use.	

Quantitative Data Summary

MI-2 MALT1 Inhibitor Properties

Property	Value	Reference
Molecular Weight	455.72 g/mol	[2][3]
Molecular Formula	C19H17Cl3N4O3	[3][4]
IC50 (MALT1)	5.84 μΜ	[3][6]
Purity	≥98%	[3][4]

Storage and Stability

Form	Storage Temperature	Duration	Reference
Powder	+4°C	Up to 2 years	[1]
Powder	-20°C	Up to 3 years	[1]
In Solvent	-20°C	Up to 1 year	[6]
In Solvent	-80°C	Up to 2 years	



Solubility

Solvent	Concentration	Reference
DMSO	≥ 46 mg/mL (100.94 mM)	[2]
DMSO	91 mg/mL (199.68 mM)	[8]
DMSO	100 mM	[3][4]
Ethanol	20 mM	[3]
Ethanol	50 mM	[4]
DMF	33 mg/ml	[9]
DMSO:PBS (pH 7.2) (1:3)	0.25 mg/ml	[9]

Experimental Protocols

Preparation of Stock Solutions

A general protocol for preparing a 10 mM stock solution of MI-2 in DMSO is as follows:

- Weigh out the required amount of MI-2 powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.557 mg of MI-2 (Molecular Weight = 455.72 g/mol).
- Add the appropriate volume of fresh, anhydrous DMSO to the powder.
- Vortex or sonicate the solution until the compound is completely dissolved.
- Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage.

In Vivo Formulation Preparation

For in vivo experiments, a common formulation can be prepared as follows:

Prepare a stock solution of MI-2 in DMSO (e.g., 25 mg/mL).





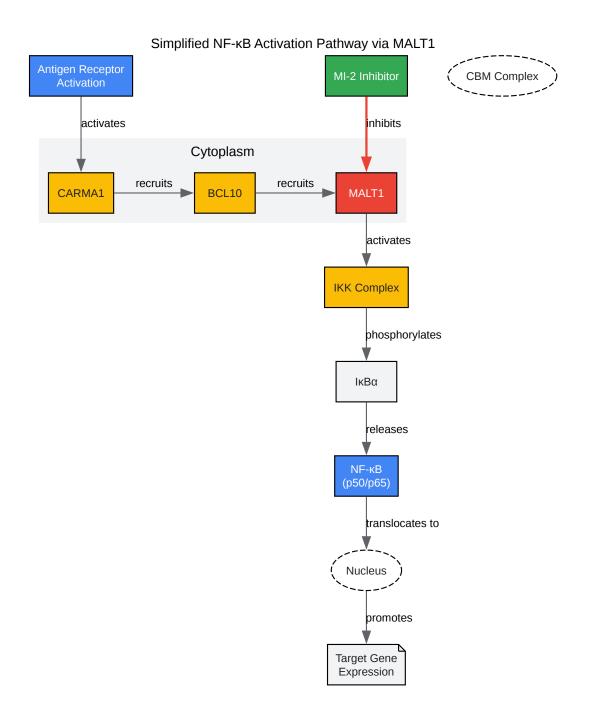


- Sequentially add the following solvents, ensuring the solution is clear after each addition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][5]
- The final concentration of MI-2 in this formulation is typically around 2.5 mg/mL.[2]
- It is recommended to prepare this formulation fresh on the day of use.

Visualizations

Signaling Pathway



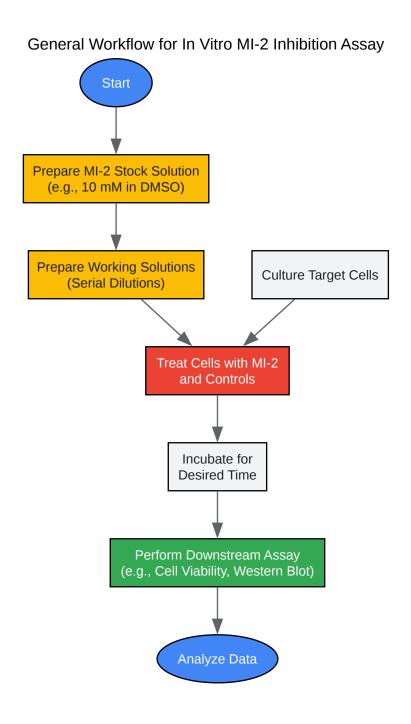


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Caption: Simplified signaling pathway of NF-kB activation mediated by the CBM complex and the inhibitory action of MI-2 on MALT1.

Experimental Workflow





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Caption: A typical experimental workflow for assessing the in vitro effects of the MI-2 MALT1 inhibitor on cultured cells.

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